

An In-depth Technical Guide to N-Propylbenzamide (CAS: 10546-70-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Propylbenzamide*

Cat. No.: B076116

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylbenzamide (CAS: 10546-70-0) is a chemical compound belonging to the benzamide class, characterized by a propyl group attached to the nitrogen atom of the amide functionality. While it has been identified as a metabolite in cancer metabolism, dedicated research into its specific biological activities and therapeutic potential remains limited.^[1] This technical guide provides a comprehensive overview of **N-Propylbenzamide**, including its physicochemical properties, established synthesis methodologies, and a hypothesized mechanism of action based on the known biological activities of structurally related N-substituted benzamides. Detailed experimental protocols for its synthesis and potential biological evaluation are presented to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

N-Propylbenzamide is a solid at room temperature with limited water solubility. Its properties make it amenable to standard organic synthesis and analytical techniques.

Table 1: Physicochemical Properties of **N-Propylbenzamide**

Property	Value	Source
CAS Number	10546-70-0	General Knowledge
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	White crystalline solid	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water.	General chemical principles
pKa	Not available	
LogP	1.7	[1]

Synthesis of N-Propylbenzamide

The synthesis of **N-Propylbenzamide** can be readily achieved through the direct amidation of benzoic acid or its derivatives with propylamine. A general and adaptable experimental protocol is provided below.

Experimental Protocol: Direct Amidation of Benzoic Acid with Propylamine

This protocol is based on established methods for the synthesis of N-alkyl-benzamides.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Benzoic acid
- Propylamine

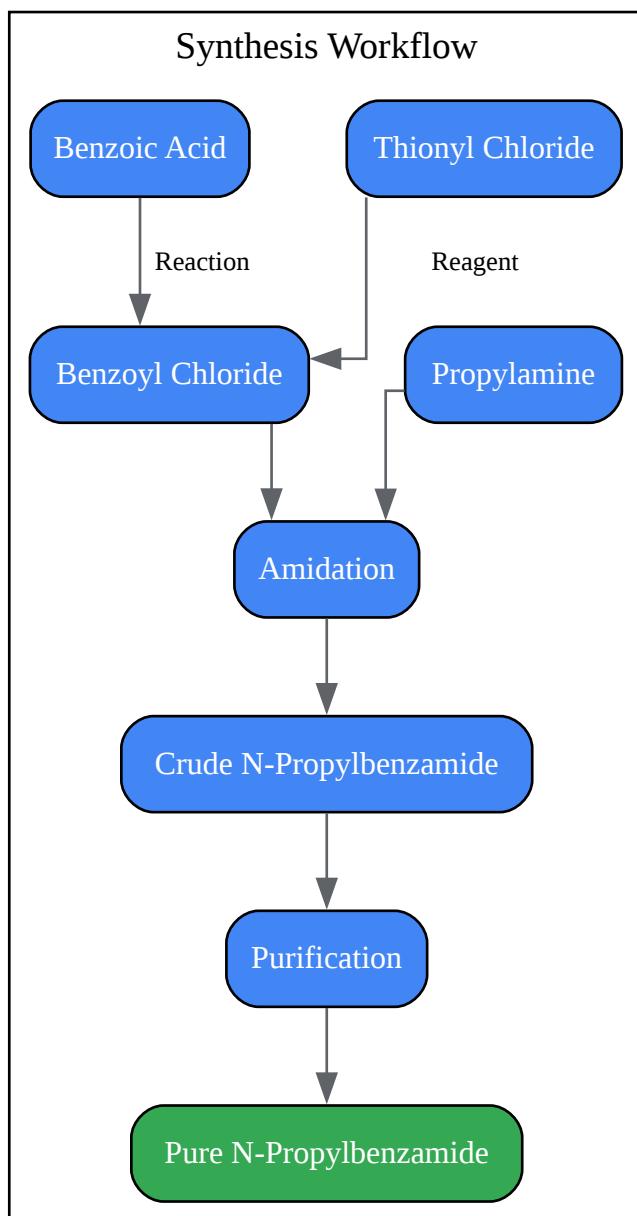
- Thionyl chloride (SOCl_2) or a suitable coupling agent (e.g., DCC, EDC)
- Anhydrous solvent (e.g., Toluene, Dichloromethane)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoic acid (1 equivalent) in an excess of anhydrous toluene.
- Acid Chloride Formation (if using thionyl chloride): Cautiously add thionyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. Allow the reaction mixture to cool to room temperature.
- Amidation: In a separate flask, dissolve propylamine (1.2 equivalents) in the same anhydrous solvent. Slowly add the propylamine solution to the cooled benzoyl chloride solution. Stir the reaction mixture at room temperature for 4-6 hours.
- Work-up:
 - Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl .
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% NaHCO_3 solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N-Propylbenzamide**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The purified **N-Propylbenzamide** should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.



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Caption: Workflow for the synthesis of **N-Propylbenzamide**.

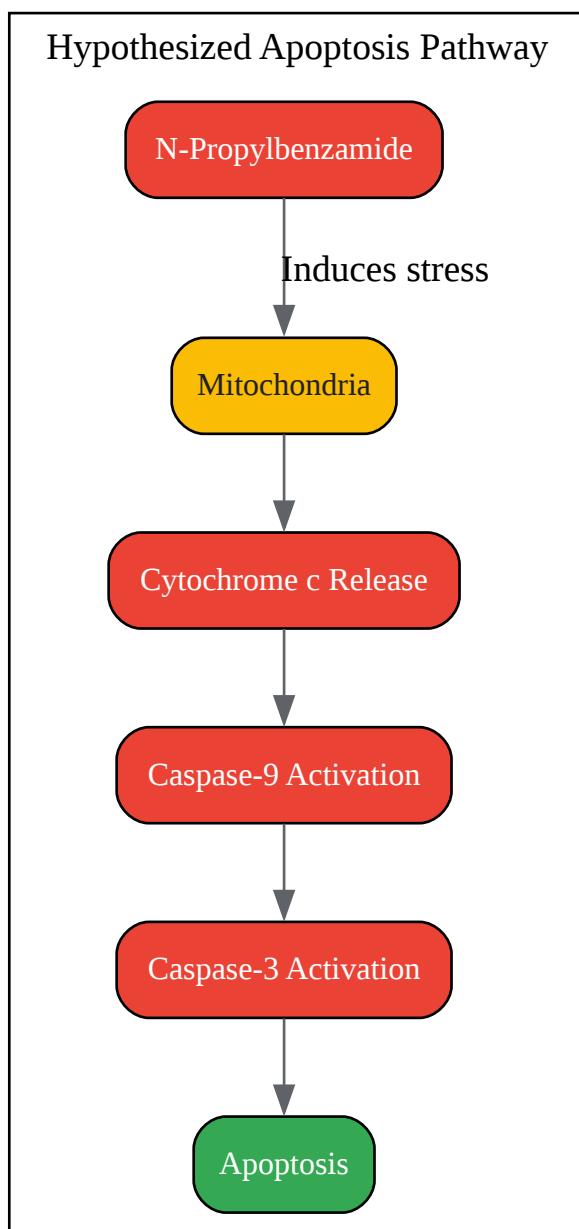
Hypothesized Biological Activity and Mechanism of Action

While **N-Propylbenzamide** has been identified as a metabolite in cancer, its specific biological role is not well-defined.^[1] However, extensive research on other N-substituted benzamides

provides a strong basis for hypothesizing its potential anticancer activities. Two plausible mechanisms of action are the induction of apoptosis and the inhibition of the NF- κ B signaling pathway.^{[5][6][7][8][9][10]}

Induction of Apoptosis

Many N-substituted benzamides have been shown to induce apoptosis in cancer cells.^{[5][6][7]} This process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

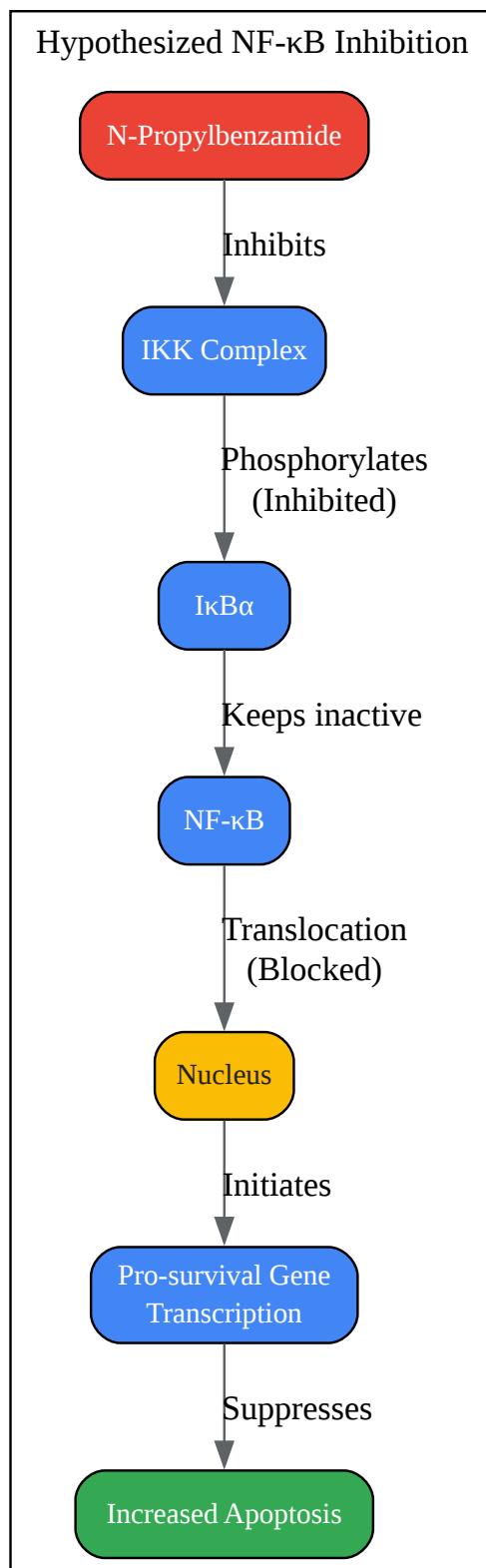


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Caption: Hypothesized intrinsic apoptosis pathway induced by **N-Propylbenzamide**.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers. Some N-substituted benzamides have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **N-Propylbenzamide**.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of **N-Propylbenzamide**, the following in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **N-Propylbenzamide** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidic isopropanol)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **N-Propylbenzamide** for 24, 48, and 72 hours. Include a vehicle control (DMSO).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

- Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

- Cancer cell lines
- **N-Propylbenzamide**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat cancer cells with **N-Propylbenzamide** at concentrations around its IC_{50} value for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Tubulin Polymerization Assay

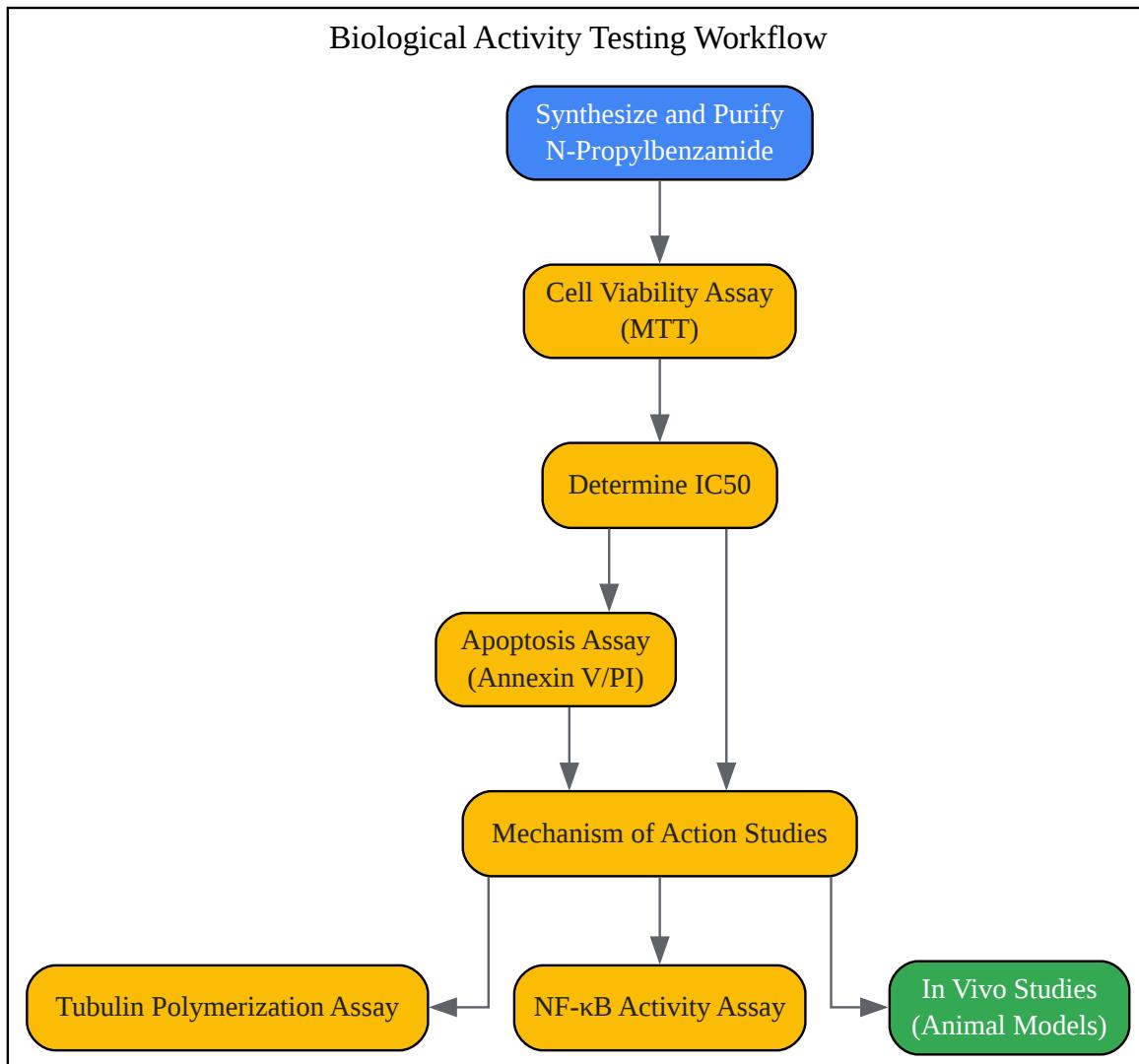
This assay assesses the effect of the compound on microtubule formation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Purified tubulin
- GTP solution
- Polymerization buffer
- **N-Propylbenzamide**
- Spectrophotometer with temperature control

Procedure:

- Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.
- Compound Addition: Add **N-Propylbenzamide** at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
- Polymerization Monitoring: Incubate the mixture at 37°C and monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
- Data Analysis: Compare the polymerization curves in the presence and absence of **N-Propylbenzamide** to determine its effect on tubulin assembly.



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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Propylbenzamide (CAS: 10546-70-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076116#n-propylbenzamide-cas-number-10546-70-0>]

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